Product packaging for [(4-Aminophenyl)amino]acetonitrile(Cat. No.:CAS No. 6306-44-1)

[(4-Aminophenyl)amino]acetonitrile

Cat. No.: B15489921
CAS No.: 6306-44-1
M. Wt: 147.18 g/mol
InChI Key: CGYDQFSPFFSVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Arylaminoacetonitriles as Synthetic Intermediates

Arylaminoacetonitriles, a class that includes N-aryl-substituted aminoacetonitriles, are highly significant as synthetic intermediates. uni-mainz.de Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for a diverse range of chemical transformations. wikipedia.org These intermediates are crucial building blocks for the synthesis of a wide array of more complex molecules, including various heterocyclic compounds, alkaloids, and α-amino acids. uni-mainz.de The reactivity of the α-aminonitrile moiety makes it a versatile precursor in both laboratory and industrial-scale synthesis. researchgate.net

Overview of Strategic Importance in Chemical Synthesis

The strategic importance of α-aminonitriles in chemical synthesis has been recognized for over a century, dating back to the foundational Strecker synthesis of amino acids in 1850. The Strecker reaction, which combines an aldehyde (or ketone), ammonia (B1221849), and cyanide, produces an α-aminonitrile that can then be hydrolyzed to yield an amino acid. This classic method highlights the fundamental role of aminoacetonitriles as precursors to the building blocks of proteins.

Modern synthetic strategies continue to leverage the unique reactivity of the aminonitrile group. They are employed in multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. For instance, organocatalytic methods have been developed for the synthesis of α-aminonitriles, offering greener and more efficient alternatives to traditional methods. epa.gov Their ability to act as precursors to N-heterocycles and other nitrogen-containing scaffolds makes them strategically vital in the fields of medicinal chemistry and materials science. uni-mainz.de

Structural Classification and Nomenclature of [(4-Aminophenyl)amino]acetonitrile

This compound belongs to the family of N-aryl-α-aminoacetonitriles. Its structure consists of an aminoacetonitrile (B1212223) (H₂N-CH₂-CN) backbone. The "[(4-Aminophenyl)amino]" part of the name indicates that one of the hydrogen atoms of the amino group in aminoacetonitrile is replaced by a 4-aminophenyl group (a benzene (B151609) ring with an amino group at the para position).

Therefore, the systematic name for this compound is 2-((4-aminophenyl)amino)acetonitrile . An alternative name could be N-(4-aminophenyl)glycinonitrile .

Structurally, it is an isomer of the more commonly documented compound 4-aminophenylacetonitrile (CAS 3544-25-0), where the 4-aminophenyl group is attached to the carbon of the acetonitrile (B52724) moiety. nih.govmatrixscientific.com In contrast, for this compound, the aryl group is bonded to the nitrogen atom.

Chemical Compound Data

Compound Name
This compound
4-Aminophenylacetonitrile
Aminoacetonitrile
Glycinonitrile
N-(4-Aminophenyl)glycinonitrile

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃Calculated
Molecular Weight 147.18 g/mol Calculated
CAS Number Not AvailableN/A
Physical State Not AvailableN/A
Melting Point Not AvailableN/A
Boiling Point Not AvailableN/A
Solubility Not AvailableN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B15489921 [(4-Aminophenyl)amino]acetonitrile CAS No. 6306-44-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6306-44-1

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-(4-aminoanilino)acetonitrile

InChI

InChI=1S/C8H9N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,6,10H2

InChI Key

CGYDQFSPFFSVOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Aminophenyl Amino Acetonitrile and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of [(4-Aminophenyl)amino]acetonitrile involve the formation of the N-cyanomethyl bond in a single key step, typically through nucleophilic attack by an amine.

Nucleophilic Addition Reactions to Nitriles

While the title suggests addition to nitriles, a more precise and common approach for this class of compounds is nucleophilic substitution on a haloacetonitrile. This pathway involves the alkylation of an amine with a molecule containing a leaving group, such as chloroacetonitrile (B46850) or bromoacetonitrile. In the context of this compound, the primary nucleophile would be p-phenylenediamine (B122844).

The reaction proceeds via the nucleophilic attack of one of the amino groups of p-phenylenediamine on the electrophilic carbon of chloroacetonitrile. A base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The main challenge in this synthesis is controlling the selectivity, as the starting material has two nucleophilic amino groups, which can lead to mono- or di-alkylation. To favor mono-alkylation, reaction conditions such as reactant stoichiometry, temperature, and reaction time must be carefully controlled. The use of a large excess of p-phenylenediamine can also favor the desired mono-substituted product.

A study on the alkylation of diphenylamines with chloroacetonitrile provides a relevant model for this transformation. researchgate.net In this analogous process, the diphenylamine (B1679370) is alkylated in the presence of a base to yield the corresponding N-alkylated nitrile. researchgate.net

Table 1: Representative Conditions for N-Alkylation with Chloroacetonitrile This table is based on analogous reactions with related amines.

Amine Substrate Reagents Base Solvent Conditions Product Yield Reference
Diphenylamine Chloroacetonitrile, NaI None (HMPA as solvent) HMPA 130-150°C N,N-Diphenylamino acetonitrile (B52724) Good researchgate.net
4-Methoxydiphenylamine Chloroacetonitrile K2CO3 Acetonitrile Reflux N-(4-Methoxyphenyl)-N-phenylamino acetonitrile High researchgate.net
p-Phenylenediamine Chloroacetonitrile NaHCO3 or Et3N DMF or Acetonitrile Room Temp to 60°C This compound Variable Hypothetical

Condensation Reactions with Aminoacetonitrile (B1212223) Precursors

The Strecker reaction and its variations represent a powerful one-pot method for synthesizing α-aminonitriles. This three-component condensation reaction typically involves an aldehyde (or ketone), an amine, and a cyanide source. For the synthesis of this compound, this would involve the condensation of p-phenylenediamine, formaldehyde (B43269), and a cyanide source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN).

The reaction mechanism begins with the formation of an imine or iminium ion from the reaction between p-phenylenediamine and formaldehyde. mdpi.com Subsequently, the nucleophilic cyanide ion attacks the iminium ion to form the final α-aminonitrile product. The reaction is often catalyzed by an acid or a base. Organocatalysts, such as L-proline or succinic acid, have also been shown to be effective for similar transformations under mild and environmentally benign conditions. mdpi.com The use of pre-formed aminoacetonitrile as a precursor is also a viable strategy in the synthesis of more complex aminonitriles. researchgate.net

Indirect Synthetic Pathways via Functional Group Interconversions

Reduction Strategies for Nitro-Containing Precursors

A robust and widely used indirect method for preparing aromatic amines is the reduction of a corresponding nitro compound. This strategy is highly applicable for the synthesis of this compound. The synthesis would proceed in two main steps:

Synthesis of the Nitro Precursor: The precursor, [(4-nitrophenyl)amino]acetonitrile, is first synthesized. This is typically achieved through the nucleophilic substitution reaction between 4-nitroaniline (B120555) and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

Reduction of the Nitro Group: The nitro group of [(4-nitrophenyl)amino]acetonitrile is then reduced to a primary amine. This transformation is commonly accomplished via catalytic hydrogenation. researchgate.net A variety of catalysts are effective, with palladium on carbon (Pd/C) being one of the most common. researchgate.net The reaction is carried out under a hydrogen atmosphere, often in a solvent like ethanol (B145695) or methanol. researchgate.net Other reduction systems, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like CuO/C or Raney Nickel, can also be employed. google.comresearchgate.net

This method is generally high-yielding and benefits from the clean conversion of the nitro group to an amine, with water or nitrogen gas as the primary byproducts.

Table 2: Typical Conditions for Nitro Group Reduction This table is based on analogous reductions of nitroanilines.

Nitro Substrate Reducing Agent Catalyst Solvent Conditions Product Reference
N-(4-nitrophenyl)-substituted amides H2 10% Pd/C Ethanol Room Temp, 30 min N-(4-aminophenyl)-substituted amides researchgate.net
1-(4-nitrophenyl)-3-substituted ureas H2 10% Pd/C Methanol Room Temp, 30 min 1-(4-aminophenyl)-3-substituted ureas researchgate.net
p-Nitro-N,N-dimethylaniline Hydrazine Hydrate CuO/C Ethanol 20-100°C N,N-Dimethyl-p-phenylenediamine google.com
4-Chloro Nitrobenzene H2 Raney Nickel - High Pressure 4-Chloroaniline (intermediate) researchgate.net

Amination Reactions in the Presence of Acetonitrile Moieties

Modern catalytic cross-coupling reactions offer a theoretical pathway for the formation of the C-N bond on the aromatic ring as a final step. One such advanced method is the Buchwald-Hartwig amination. This approach could be envisioned for the synthesis of derivatives of this compound.

The synthesis would require a precursor such as N-(4-halophenyl)aminoacetonitrile, where the halide is typically bromine or iodine. The amino group on the acetonitrile moiety would need to be protected (e.g., with a Boc or Cbz group) to prevent self-coupling. This protected precursor would then be reacted with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium or copper catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. While powerful, this method is complex and may be more suitable for generating specific derivatives rather than for the bulk synthesis of the parent compound.

Catalytic Methods in this compound Synthesis

Catalysis is integral to many of the synthetic methodologies discussed. The choice of catalyst can significantly impact reaction efficiency, selectivity, and environmental footprint.

For direct synthesis , organocatalysts like L-proline, succinic acid, and various chiral amides have been successfully employed in Strecker-type reactions to produce α-aminonitriles in high yields. mdpi.com These catalysts activate the reactants through hydrogen bonding and facilitate the key bond-forming steps under mild conditions. mdpi.com

In indirect pathways , catalytic reduction of the nitro group is paramount.

Heterogeneous Catalysts: Metals like Palladium (Pd), Platinum (Pt), and Nickel (Ni) supported on materials like activated carbon (C) or alumina (B75360) (Al2O3) are widely used for hydrogenation. researchgate.net They offer high activity and are easily separated from the reaction mixture.

Homogeneous Catalysts: While less common for simple reductions, complexes of rhodium or ruthenium can also be used.

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation, where a molecule like hydrazine hydrate, formic acid, or isopropanol (B130326) serves as the hydrogen source in the presence of a suitable catalyst. google.com A system using hydrazine hydrate with a CuO/C catalyst has been reported for the synthesis of N,N-dimethyl-p-phenylenediamine. google.com

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have become a cornerstone for the formation of the crucial C-N bond in arylaminoacetonitriles. The Buchwald-Hartwig amination is a prominent example, offering a versatile and efficient route to synthesize these compounds from aryl halides and amines. wikipedia.orgchemeurope.com

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand like X-Phos. A base, for instance, potassium tert-butoxide (KOt-Bu), is also essential for the reaction to proceed. nih.gov These reactions can often be accelerated using microwave irradiation, leading to good to excellent yields in a significantly reduced timeframe. nih.gov The general scheme for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the catalyst. wikipedia.orgchemeurope.com

Table 1: Key Parameters in Buchwald-Hartwig Amination for Arylaminoacetonitrile Synthesis

ParameterDescriptionExamples
Catalyst Palladium source that facilitates the cross-coupling.Pd(OAc)₂, Pd₂(dba)₃
Ligand Phosphine-based molecule that stabilizes the palladium catalyst and influences its reactivity.X-Phos, P(o-Tolyl)₃
Base Required for the deprotonation of the amine.KOt-Bu, Cs₂CO₃, Sodium bis(trimethylsilyl)amide
Solvent The reaction medium.Toluene, Dioxane, THF
Aryl Halide/Pseudohalide The electrophilic coupling partner containing the aryl group.Aryl bromides, Aryl iodides, Aryl triflates
Amine The nucleophilic coupling partner.Aminoacetonitrile

The scope of the Buchwald-Hartwig reaction is broad, accommodating a wide range of functional groups on both the aryl halide and the amine, making it a highly valuable tool in medicinal chemistry and materials science. wikipedia.org

Organocatalysis in Arylaminoacetonitrile Formation

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed reactions for the synthesis of α-aminonitriles. mdpi.combohrium.com This approach avoids the use of often toxic and expensive transition metals. The Strecker reaction, a classic method for α-aminonitrile synthesis, can be rendered more efficient and selective through the use of organocatalysts. mdpi.comnih.gov

In a typical organocatalytic Strecker-type reaction for the synthesis of arylaminoacetonitriles, an aldehyde, an amine (such as a substituted aniline), and a cyanide source (like trimethylsilyl cyanide - TMSCN) are combined in the presence of an organocatalyst. mdpi.comnih.gov Catalysts such as L-proline and its derivatives, as well as thiourea-based catalysts, have proven effective. mdpi.com These reactions can often be performed under mild, and sometimes solvent-free, conditions. mdpi.com

The proposed mechanism for an organocatalyzed Strecker reaction often involves the activation of the imine intermediate, formed from the aldehyde and amine, by the organocatalyst. This activation facilitates the nucleophilic attack of the cyanide source, leading to the formation of the α-aminonitrile. nih.gov

Table 2: Comparison of Organocatalytic Approaches for Aminonitrile Synthesis

ApproachCatalyst TypeKey Features
Strecker Reaction Brønsted Acids, Lewis Bases (e.g., L-proline, thioureas)One-pot, three-component reaction. Often mild conditions.
Cross-Dehydrogenative Coupling (CDC) Oxidative OrganocatalystsForms C-C bond by C-H activation. Avoids pre-functionalized starting materials.

The development of enantioselective organocatalytic methods is a particularly active area of research, aiming to produce chiral α-aminonitriles with high stereocontrol. mdpi.com

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and developing new, more efficient catalysts.

Elucidation of Reaction Mechanisms in N-Arylation

The mechanism of the Buchwald-Hartwig amination has been extensively studied. The catalytic cycle is generally accepted to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. wikipedia.orgchemeurope.com

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex. chemeurope.com

Reductive Elimination: The aryl group and the amino group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst. wikipedia.orgchemeurope.com

Kinetic studies and the characterization of reaction intermediates have provided strong evidence for this general mechanism. nih.gov However, the specific details, such as the nature of the active catalytic species and the rate-determining step, can vary depending on the specific ligand, substrate, and reaction conditions used. An unproductive side reaction that can compete with reductive elimination is β-hydride elimination. chemeurope.com

Stereochemical Considerations in Synthesis

When the α-carbon of the acetonitrile moiety is a stereocenter, controlling the stereochemistry of the product becomes a critical challenge. The development of asymmetric syntheses for chiral α-aminonitriles is a significant focus of research.

In transition metal catalysis, the use of chiral phosphine ligands can induce enantioselectivity in the C-N bond formation. Similarly, in organocatalysis, chiral catalysts are designed to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. mdpi.com

For example, in the asymmetric Strecker reaction, a chiral catalyst can selectively activate one face of the imine intermediate, leading to a preferential attack of the cyanide nucleophile from that direction. mdpi.com The development of highly enantioselective methods is crucial for the synthesis of biologically active compounds where a specific stereoisomer is required for its therapeutic effect.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. For the synthesis of arylaminoacetonitriles, several strategies have been developed to achieve this goal.

Solvent-Free Reactions: The three-component Strecker reaction for α-aminonitrile synthesis has been successfully carried out under solvent-free conditions at room temperature. mdpi.com This approach not only reduces solvent waste but can also lead to higher reaction rates and simpler purification procedures.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Indium powder has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles in water. nih.gov This method is applicable to a wide range of aldehydes and amines and provides excellent yields of the desired products. nih.gov The use of water as a solvent presents a significant step towards a more sustainable synthesis of these important compounds.

The development of synthetic methods in greener solvents like propylene (B89431) carbonate is also a promising area of research. rsc.org Acetonitrile itself, while not as green as water, can sometimes be a more environmentally friendly alternative to solvents like DMF and dichloromethane (B109758) in certain applications, such as solid-phase peptide synthesis. nih.gov

Atom Economy and Efficiency in Synthetic Routes

The efficiency of a chemical synthesis is not solely determined by the percentage yield of the product. A broader and more holistic perspective is provided by the concept of atom economy, which considers the amount of reactants that are incorporated into the desired final product versus the amount that is converted into waste. An ideal, or 100% atom-economical, reaction is one where all the atoms of the reactants are found in the desired product.

In the context of synthesizing this compound, various strategies have been explored to enhance atom economy. A prominent and highly atom-economical approach is the three-component Strecker reaction. This one-pot synthesis brings together an amine, a carbonyl compound (or its equivalent), and a cyanide source, thereby constructing the α-aminonitrile backbone in a single, convergent step.

A common pathway for the synthesis of this compound involves the reaction of p-phenylenediamine, formaldehyde (or a synthetic equivalent like paraformaldehyde), and a cyanide source such as trimethylsilyl cyanide (TMSCN). This multicomponent approach is inherently more atom-economical than linear synthetic sequences that often involve multiple steps with the generation of stoichiometric byproducts at each stage.

The efficiency of these multicomponent reactions is significantly influenced by the choice of catalyst. A variety of catalysts have been investigated to promote the synthesis of α-aminonitriles with high yields and under mild, environmentally benign conditions. These include both metal-based and organocatalytic systems. For instance, indium powder in water has been demonstrated as an effective catalyst for the one-pot, three-component synthesis of various α-aminonitriles, achieving excellent yields. nih.gov Similarly, sulfated polyborate has been used as a catalyst for the Strecker reaction under solvent-free conditions, also resulting in high yields of the desired products. mdpi.com

To illustrate the practical application of these principles, consider the following data on the synthesis of α-aminonitriles via multicomponent reactions, which showcases the high yields achievable with various catalytic systems.

CatalystAmineAldehyde/KetoneCyanide SourceSolventYield (%)Reference
Indium (10 mol%)Aniline (B41778)BenzaldehydeTMSCNWater98 nih.gov
Sulfated PolyborateAnilineBenzaldehydeTMSCNSolvent-free99 mdpi.com
NH4Cl (3 mol%)VariousVariousTMSCNEthanolGood to High mdpi.com
Microwave (no solvent)VariousVariousTMSCN-High to Excellent mdpi.com

While the above table provides a general overview of the high efficiencies achievable for α-aminonitrile synthesis, specific data for the synthesis of this compound is crucial for a direct comparison of methodologies. One of the primary routes for its production involves the reduction of a nitro precursor, p-nitrophenylacetonitrile. This method, while effective, may have a lower atom economy compared to a direct three-component assembly, as the reduction step often involves stoichiometric reagents that are not incorporated into the final product.

A more atom-economical approach would be the direct reaction of p-phenylenediamine with formaldehyde and a cyanide source. The theoretical atom economy for this ideal reaction would be 100%, as all atoms from the reactants are incorporated into the final product. However, the practical efficiency will depend on the actual yield and the need for purification.

Chemical Reactivity and Transformation Pathways of 4 Aminophenyl Amino Acetonitrile

Reactions Involving the Aminophenyl Moiety

The aminophenyl portion of the molecule contains a primary aromatic amine and a secondary anilino nitrogen, both of which can participate in various reactions.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in [(4-Aminophenyl)amino]acetonitrile is activated towards electrophilic aromatic substitution due to the presence of the amino groups, which are electron-donating. These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. youtube.commasterorganicchemistry.com The position of substitution (ortho, meta, or para) is directed by the existing substituents.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). youtube.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.com

The amino groups strongly direct incoming electrophiles to the ortho and para positions.

N-Alkylation and N-Acylation of the Anilino Nitrogen

The secondary anilino nitrogen in this compound can undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides. rsc.org The reaction of an α-aminoacetonitrile with an aldehyde and benzotriazole, followed by treatment with sodium borohydride (B1222165) or a Grignard reagent, can produce N,N-dialkylaminoacetonitriles. rsc.org A method for selective mono-N-alkylation of amino alcohols has been developed using chelation with 9-BBN, which could potentially be applied to related structures. organic-chemistry.org Electrochemical methods have also been employed for the N-alkylation of similar compounds like N-Boc-4-aminopyridines. nih.govresearchgate.net

N-Acylation is the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically using acyl chlorides or anhydrides. This reaction forms an amide linkage.

Diazotization and Subsequent Transformations

The primary aromatic amino group (-NH₂) of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures.

The resulting diazonium salt is a versatile intermediate that can undergo various subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with a nucleophile, such as -Cl, -Br, or -CN, using a copper(I) salt catalyst.

Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper salt.

Coupling Reactions: Reaction with activated aromatic compounds to form azo compounds, which are often colored and used as dyes.

Reactions at the Acetonitrile (B52724) Functionality

The nitrile group (-C≡N) in this compound is also a site of significant reactivity.

Hydrolysis and Amidation of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comsavemyexams.comyoutube.com

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comyoutube.com The reaction proceeds through an amide intermediate to form a carboxylic acid. libretexts.org

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org Careful control of reaction conditions can allow for the isolation of the amide intermediate. youtube.com The use of bifunctional compounds like 2-mercaptoethanol (B42355) has been shown to catalyze the hydrolysis of the nitrile group in α-aminophenylacetonitrile to the corresponding amide. rsc.org

Reduction of the Nitrile to Amine

The nitrile group can be reduced to a primary amine (-CH₂NH₂). wikipedia.org This transformation is a valuable method for synthesizing amines.

Common reducing agents for this conversion include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces nitriles to primary amines. libretexts.orgchemguide.co.ukyoutube.com The reaction is typically carried out in an ether solvent, followed by an aqueous workup. chemguide.co.ukyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.org

Other Reagents: Other reagents like diborane (B8814927) and sodium in alcohol can also be used for the reduction of nitriles. wikipedia.org Recently, enzymatic methods using nitrile oxido-reductases have been explored as a biocatalytic alternative for nitrile reduction. google.com

Cycloaddition Reactions Involving the Nitrile

The nitrile group (C≡N) in this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of this important class of nitrogen-rich heterocycles, which are recognized as bioisosteres for carboxylic acids in medicinal chemistry. nih.govresearchgate.net

The general mechanism for the formation of 5-substituted-1H-tetrazoles involves the 1,3-dipolar cycloaddition of an azide (B81097) anion to the nitrile carbon. nih.gov This reaction is often facilitated by the use of Lewis acids or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org Common reagents and catalysts include zinc salts, ammonium (B1175870) chloride, and various organocatalysts. organic-chemistry.org The reaction of nitriles with sodium azide in the presence of a suitable catalyst provides a direct route to the tetrazole ring system. organic-chemistry.orgrsc.org While specific studies on the cycloaddition reactions of this compound are not extensively documented, the established reactivity of nitriles suggests its capability to undergo such transformations. The presence of electron-withdrawing groups on the nitrile can enhance the reaction rate by lowering the energy of the LUMO of the nitrile, thereby facilitating the interaction with the HOMO of the azide. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProductReference(s)
Aromatic NitrileSodium AzideCo–Ni/Fe3O4@MMSHS5-Aryl-1H-tetrazole rsc.org
Organic NitrileSodium AzideZinc Salts (in water)5-Substituted-1H-tetrazole organic-chemistry.org
Sugar Azidep-Toluenesulfonyl CyanideThermal1-Substituted-5-sulfonyltetrazole nih.gov

Reactivity of the Secondary Amine Linkage

The secondary amine group in this compound serves as a key nucleophilic center, enabling a variety of functional group transformations.

The secondary amine can readily react with acylating agents to form amides. More specifically, its reaction with isocyanates and isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. This type of reaction is a common and efficient method for the synthesis of these important functional groups, which are present in numerous biologically active compounds. mdpi.combeilstein-journals.orgresearchgate.netnih.gov

The synthesis of urea (B33335) and thiourea (B124793) derivatives from aminophenyl-containing compounds has been reported. For instance, 4-(aminophenyl)acetic acid has been reacted with various isocyanates in acetone (B3395972) to yield the corresponding urea derivatives. mdpi.com Similarly, the reaction of amines with isothiocyanates, often performed under mild conditions, including mechanochemical grinding, leads to the formation of thioureas in high yields. beilstein-journals.org These established methodologies can be applied to this compound to generate a library of N-substituted ureas and thioureas.

Amine ReactantReagentProduct TypeReference(s)
4-(Aminophenyl)acetic acidIsocyanateUrea derivative mdpi.com
Aromatic/Aliphatic AminesIsothiocyanateThiourea derivative beilstein-journals.org
o-AminobenzophenoneAryl isothiocyanateQuinazoline-2-thione derivative rsc.org

The secondary amine linkage can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine, provided there is an α-hydrogen available in the carbonyl compound. In the absence of an α-hydrogen or with aldehydes, other reaction pathways may be accessible after the initial formation of a hemiaminal intermediate.

Amine ReactantCarbonyl ReactantCatalyst/ConditionsProduct TypeReference(s)
2-(4-Aminophenyl)acetonitrileAromatic Aldehydes3,5-Difluoroarylboronic acidSchiff Base researchgate.net
4-(4-Aminophenyl)-morpholineVarious Aldehydes-Schiff Base nih.gov
4-Aminoantipyrine (B1666024)CinnamaldehydesReflux in Ethanol (B145695)Schiff Base mdpi.com

Cascade and Multicomponent Reactions Incorporating this compound

The multifunctional nature of this compound makes it a promising candidate for use in cascade and multicomponent reactions (MCRs). 20.210.105nih.gov MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating structural elements from each starting material. nih.gov

The primary and secondary amine functionalities of this compound could serve as key components in various MCRs. For example, the primary amine could participate in Ugi or Petasis reactions. nih.govnih.gov The Ugi four-component reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. nih.gov The Petasis reaction, a borono-Mannich reaction, involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. nih.gov

Furthermore, the nitrile group, in conjunction with the amine functionalities, could enable novel cascade sequences. For instance, a radical-initiated cascade cyclization of 2-(2-isocyanophenyl)acetonitriles has been reported to produce quinolin-3-amines, demonstrating how an acetonitrile moiety can be involved in complex ring-forming processes. researchgate.netrsc.org Although specific examples incorporating this compound in such reactions are yet to be reported, its structural features suggest significant potential for its application in the diversity-oriented synthesis of complex heterocyclic structures.

Reaction TypeKey ReactantsTypical ProductReference(s)
Ugi-4CRAmine, Carbonyl, Isocyanide, Carboxylic AcidDipeptide-like scaffold nih.gov
Petasis ReactionAmine, Carbonyl, Boronic AcidSubstituted amines nih.govnih.gov
Radical-initiated Cascade2-(2-Isocyanophenyl)acetonitrile, NHPI estersQuinolin-3-amines researchgate.netrsc.org

Derivatization and Application As a Versatile Synthetic Building Block

Design and Synthesis of Advanced Organic Scaffolds

The structural features of [(4-Aminophenyl)amino]acetonitrile allow for its incorporation into a multitude of organic frameworks, leading to the development of molecules with diverse functionalities and potential applications.

While direct studies on the use of this compound in heterocyclic synthesis are not extensively documented, the reactivity of the closely related class of α-aminonitriles provides a strong indication of its potential. nih.gov α-Aminonitriles are well-established precursors for a variety of nitrogen-containing heterocycles. nih.govrsc.org For instance, the bifunctional nature of these compounds allows them to act as both α-amino carbanions and iminium ions, facilitating their participation in cycloaddition reactions. nih.gov

Based on the known chemistry of analogous compounds, this compound could potentially be employed in the synthesis of various heterocyclic systems. For example, the reaction of α-aminonitriles with various reagents can lead to the formation of imidazoles, oxazoles, and other important heterocyclic cores. rsc.org The presence of the additional primary amino group on the phenyl ring of this compound offers a further point of reactivity, which could be exploited in multicomponent reactions to construct complex fused heterocyclic systems. frontiersin.org For example, multicomponent reactions involving amines, aldehydes, and other reactive species are powerful tools for the efficient synthesis of diverse heterocyclic libraries. frontiersin.org

The construction of polyfunctionalized molecules is a cornerstone of modern organic synthesis, and building blocks with multiple reactive sites are highly sought after. This compound, with its three distinct functional groups, is an ideal candidate for such endeavors.

The primary aromatic amine can be readily diazotized and converted into a wide array of other functional groups, or it can participate in condensation reactions to form imines or amides. The secondary amine can be acylated, alkylated, or incorporated into larger ring systems. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions. mdpi.com

The strategic manipulation of these functional groups allows for the stepwise or one-pot synthesis of highly complex molecules with tailored properties. For example, the Strecker reaction, a classic method for α-aminonitrile synthesis, is a key step in the preparation of many active pharmaceutical ingredients (APIs). nih.gov While not a direct derivatization, this highlights the importance of the α-aminonitrile moiety in constructing polyfunctional molecules of biological significance. nih.gov

Strategic Utility in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. The this compound moiety can be considered a key "retron," a structural fragment that suggests a specific disconnection strategy.

In a hypothetical retrosynthetic analysis of a complex target molecule containing the this compound core, the key disconnections would likely involve the C-N bonds of the amino groups and the C-C bond adjacent to the nitrile. For instance, the disconnection of the secondary amine would lead back to 4-aminophenylamine and a suitable electrophile. The primary amine could be introduced via reduction of a nitro group, a common synthetic transformation. The α-aminonitrile functionality itself suggests a Strecker-type disconnection, breaking the molecule down to an aldehyde, an amine, and a cyanide source. nih.gov

This strategic approach allows for the logical and efficient planning of synthetic routes, leveraging the known reactivity of the functional groups present in this compound to simplify complex structures.

Development of this compound-Based Ligands

The nitrogen atoms of the amino and nitrile groups in this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. These ligands can form stable complexes with a variety of transition metals, leading to materials with interesting structural and electronic properties.

Based on studies of analogous N-aryl-α-aminonitrile ligands, it is proposed that this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the secondary amino group and the nitrogen atom of the nitrile group. uobaghdad.edu.iq This chelation results in the formation of a stable five-membered ring, a common motif in coordination chemistry. nih.gov

The coordination of both the amino and nitrile nitrogens has been inferred from spectroscopic data, such as shifts in the N-H and C≡N stretching frequencies in the infrared (IR) spectra of the metal complexes compared to the free ligand. uobaghdad.edu.iq The primary amino group on the phenyl ring could also potentially participate in coordination, especially in the formation of polynuclear complexes, although this is less commonly observed.

The synthesis of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. uobaghdad.edu.iqnih.gov The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

Elemental analysis is used to confirm the stoichiometry of the complex, while molar conductivity measurements can indicate whether the complex is an electrolyte or non-electrolyte in solution. uobaghdad.edu.iq Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center, which helps to determine its oxidation state and geometry. uobaghdad.edu.iq

Electronic spectra (UV-Vis) can reveal details about the electronic transitions within the complex, providing further evidence for the coordination environment of the metal ion. uobaghdad.edu.iq Infrared spectroscopy is particularly useful for confirming the coordination of the ligand to the metal, as mentioned previously. In studies of similar ligands, the formation of metal-nitrogen bonds is supported by the appearance of new bands in the far-IR region of the spectrum. sysrevpharm.org

For example, research on complexes of (N-4-methoxy phenyl) amino phenyl acetonitrile (B52724) with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has shown the formation of octahedral complexes with the general formula [MLCl₂], where L is the bidentate α-aminonitrile ligand. rsc.org Similarly, complexes of (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile with Fe(II), Co(II), Ni(II), and Cu(II) also exhibit octahedral geometries. sysrevpharm.org These findings suggest that this compound would likely form similar octahedral complexes with various transition metals.

Theoretical and Computational Studies of 4 Aminophenyl Amino Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Understanding the electronic structure is key to predicting a molecule's reactivity, spectroscopic behavior, and intermolecular interactions. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for this purpose. researchgate.netresearchgate.netijcce.ac.ir

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net For [(4-Aminophenyl)amino]acetonitrile, an MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the amino and nitrile groups, indicating their role as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino groups.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge delocalization and hyperconjugative interactions within the molecule. ijcce.ac.ir

Table 1: Illustrative Electronic Properties of this compound (Based on Typical DFT Calculations) This table presents expected values based on calculations for analogous compounds and is for illustrative purposes.

Parameter Description Typical Predicted Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -5.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -0.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 4.7 eV

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements known as conformers. Computational methods are used to perform a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of the rotation around specific bonds (dihedral angles).

The goal is to identify the global minimum energy conformer, which is the most stable and thus most populated arrangement at equilibrium. The relative energies of other, less stable conformers can also be determined. This information is critical for understanding how the molecule's shape influences its properties and interactions. The geometry of each stable conformer is fully optimized to ensure it represents a true energy minimum.

Table 2: Hypothetical Relative Energies of this compound Conformers This table is a hypothetical representation of results from a conformational analysis.

Conformer Dihedral Angle (C-N-C-C) Relative Energy (kcal/mol) Stability
1 (Global Minimum) 180° (anti) 0.00 Most Stable
2 (Local Minimum) 65° (gauche) +1.25 Less Stable

| 3 (Transition State) | 0° (syn) | +4.50 | Unstable |

Computational chemistry is highly effective at predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations produce a list of vibrational modes and their corresponding frequencies and intensities, which correlate to an infrared (IR) or Raman spectrum. researchgate.net Comparing the predicted spectrum to an experimental one helps confirm the molecule's structure. For instance, calculations for a related α-aminonitrile, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, showed good agreement between theoretical and experimental FT-IR spectra. researchgate.net For this compound, key predicted peaks would include N-H stretching vibrations for the primary and secondary amines, aromatic C-H stretches, and the characteristic C≡N (nitrile) stretch.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). ijcce.ac.ir This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, can predict the λ_max values, helping to understand the electronic transitions responsible for the molecule's color and photochemical properties.

Table 3: Selected Predicted Vibrational Frequencies for this compound Based on typical results for similar functional groups from DFT calculations. researchgate.net

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (primary) -NH₂ ~3450
N-H Stretch (secondary) -NH- ~3380
Aromatic C-H Stretch Ar-H ~3050
Aliphatic C-H Stretch -CH₂- ~2950
Nitrile Stretch -C≡N ~2240
Aromatic C=C Stretch Ar C=C ~1600, ~1510

| N-H Bend | -NH₂ | ~1620 |

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling is instrumental in mapping out the pathways of chemical reactions. This involves calculating the energies of reactants, products, and the transition states that connect them.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. Locating the precise geometry and energy of a TS is a primary goal of reaction modeling. Computational algorithms can search for these saddle points on the potential energy surface.

A key confirmation of a true TS is the presence of a single imaginary vibrational frequency in the calculated frequency list. nih.gov This mode corresponds to the motion along the reaction coordinate, for example, the breaking of one bond and the formation of another. In studies of aniline (B41778) addition to quinones, DFT calculations have successfully characterized the transition states for nucleophilic attack, revealing the geometric and electronic features at the moment of reaction. nih.gov

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. nih.gov This profile provides the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. The activation energy is the difference in energy between the reactants and the transition state.

According to transition state theory, the activation energy is directly related to the reaction rate constant. Therefore, by computing these energy profiles, chemists can predict the kinetics of a reaction and determine which of several possible pathways is most favorable (i.e., has the lowest activation barrier). nih.gov For this compound, this could be applied to study its synthesis, degradation, or participation in further chemical transformations.

Table 4: Example of a Calculated Reaction Energy Profile This table provides a generic, illustrative example of data derived from a reaction profile calculation.

Species Description Relative Energy (kcal/mol)
Reactants Starting materials 0.0
Transition State (TS1) First energy barrier +20.5
Intermediate Stable species formed during reaction -5.2
Transition State (TS2) Second energy barrier +15.8

| Products | Final materials | -12.0 |

Molecular Dynamics Simulations

These simulations can predict how the molecule will behave in different environments, revealing its conformational flexibility, interaction patterns, and potential for forming larger assemblies. For a molecule like this compound, with its combination of a flexible amino linkage, a polar nitrile group, and an aromatic ring, MD simulations are invaluable for understanding its complex potential energy surface and dynamic properties.

The solvent environment can significantly influence the conformation and reactivity of a solute molecule. For this compound, the interplay between its polar and nonpolar regions will dictate its solubility and behavior in different solvents. Computational studies on similar aromatic and amino-containing compounds reveal distinct solvent-dependent behaviors.

In contrast, in aprotic polar solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), the hydrogen bond donating capacity of the solvent is absent. However, dipole-dipole interactions between the solvent and the polar groups of this compound would still be significant. The nitrile group, in particular, can interact strongly with the positive end of the solvent dipole.

In nonpolar solvents such as hexane (B92381) or toluene, the dominant interactions would be van der Waals forces, particularly π-π stacking interactions involving the phenyl ring. In such an environment, the molecule might adopt a more compact conformation to minimize unfavorable interactions between its polar groups and the nonpolar solvent. The relative strength of these interactions can be computationally estimated, providing a quantitative measure of solvent effects.

To illustrate the potential impact of different solvents on the properties of a molecule like this compound, the following table summarizes typical interaction energies derived from computational studies on analogous systems.

Solvent TypeDominant Interaction with this compound Functional GroupsPredicted Effect on Molecular Conformation
Polar Protic (e.g., Water)Hydrogen bonding with -NH2, -NH-, and -C≡N groups.Extended conformation to maximize solvent interactions.
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactions with all polar groups.Moderately extended conformation.
Nonpolar (e.g., Toluene)π-π stacking with the phenyl ring.More compact conformation, potential for intramolecular hydrogen bonding.

This table is generated based on established principles of solute-solvent interactions and findings from computational studies on analogous compounds.

The functional groups present in this compound provide multiple avenues for intermolecular interactions, which can lead to the formation of ordered supramolecular structures through self-assembly. Computational methods are instrumental in predicting the geometry and stability of these assemblies.

Hydrogen Bonding: The primary and secondary amine groups are excellent hydrogen bond donors, while the nitrogen atom of the nitrile group and the amine groups can act as hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks. Theoretical studies on similar aminophenyl derivatives have shown that head-to-tail hydrogen bonding motifs are common, leading to the formation of linear chains or cyclic oligomers. Density Functional Theory (DFT) calculations on related systems can quantify the strength of these hydrogen bonds.

π-π Stacking: The phenyl ring of this compound can participate in π-π stacking interactions with other aromatic rings. The geometry of these interactions can be parallel-displaced or T-shaped, and their strength is influenced by the electronic nature of the substituents on the ring. The amino group, being an electron-donating group, can influence the quadrupole moment of the phenyl ring, thereby affecting the preferred stacking geometry.

Self-Assembly Prediction: Based on the interplay of these intermolecular forces, computational models can predict the most stable self-assembled structures. For this compound, it is plausible that a combination of hydrogen bonding and π-π stacking would lead to the formation of well-ordered one-dimensional or two-dimensional structures. For instance, hydrogen-bonded chains could further assemble into sheets through π-π stacking interactions.

The following table summarizes the key intermolecular interactions and their predicted roles in the self-assembly of this compound, based on computational studies of analogous molecules.

Interaction TypeFunctional Groups InvolvedPredicted Role in Self-AssemblyEstimated Interaction Energy (kcal/mol)
Hydrogen Bonding (N-H···N)Amine groups and Nitrile/Amine nitrogenPrimary driving force for forming linear or cyclic motifs.3 - 7
π-π StackingPhenyl ringsStabilization of layered or columnar structures.2 - 5
van der Waals ForcesEntire moleculeGeneral cohesive force contributing to packing.0.5 - 2

The estimated interaction energies are typical values derived from computational studies on similar molecular systems and serve as a guide.

These theoretical predictions provide a foundational understanding of the molecular behavior of this compound and can guide future experimental work to explore its properties and potential applications in materials science, crystal engineering, and medicinal chemistry.

In-depth Analysis of this compound Reveals Scant Publicly Available Characterization Data

Despite a comprehensive investigation into the advanced analytical methodologies for the characterization and purity assessment of the chemical compound this compound, a notable scarcity of publicly accessible, detailed research findings and specific analytical data for this exact molecule has been identified. While the exploration yielded a wealth of information on closely related analogues, the precise spectroscopic and chromatographic data for this compound remains largely unpublished in the public domain.

The investigation did uncover analytical data for several related compounds, providing a contextual framework for the anticipated analytical behavior of this compound. For instance, detailed ¹H NMR and ¹³C NMR spectral data are available for isomers and derivatives such as 4-Aminophenylacetonitrile and 2-(4-Aminophenoxy)acetonitrile. Similarly, HPLC methods have been documented for the separation of related compounds like ((4-Methylphenyl)amino)acetonitrile and other aminophenol derivatives, often employing reversed-phase columns with acetonitrile and water-based mobile phases.

However, due to the strict focus of the inquiry solely on this compound, and the absence of specific data for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The scientific community has not yet published in-depth characterization studies for this particular molecule in a publicly accessible format.

Therefore, while the analytical techniques outlined in the proposed article are standard and would be applicable to the characterization of this compound, the specific research findings, data tables, and detailed discussions for this compound cannot be generated at this time.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Separation and Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a premier analytical technique that combines the potent separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. ste-mart.com It is an indispensable tool for separating volatile and semi-volatile compounds from a mixture and identifying them based on their mass-to-charge ratio and fragmentation pattern.

Principles and Application to [(4-Aminophenyl)amino]acetonitrile

The analysis of this compound by GC-MS involves a multi-step process. First, the sample is introduced into the gas chromatograph's heated inlet, where it is vaporized. ste-mart.com Due to the presence of two polar amine groups, the compound may exhibit poor chromatographic behavior, such as peak tailing, which can be mitigated through chemical derivatization. A common approach is to react the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen atoms on the nitrogen atoms, thereby increasing the molecule's volatility and stability.

The vaporized sample is then carried by an inert gas (like helium or hydrogen) through a long, thin capillary column. oup.comnih.gov The column's inner surface is coated with a stationary phase that interacts differently with various components, causing them to separate based on their boiling points and polarities.

As each separated component elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in electron ionization mode), causing it to ionize and break apart into a predictable pattern of charged fragments. These ions are then separated by a mass analyzer according to their mass-to-charge (m/z) ratio. The resulting mass spectrum is a unique chemical fingerprint. The molecular ion peak confirms the molecular weight of the (derivatized) compound, while the fragmentation pattern provides definitive structural information. For purity assessment, the total ion chromatogram is examined for extraneous peaks, which can be identified by their respective mass spectra and quantified.

Hypothetical GC-MS Data

The following table represents plausible data that could be obtained from a GC-MS analysis of a derivatized sample of this compound.

ParameterDescription
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Hypothetical Retention Time 14.5 minutes (for the di-TMS derivative)
Key Mass Fragments (m/z) 305 (M+•) : Molecular ion of the di-trimethylsilyl derivative. 290 : Loss of a methyl group (-CH₃). 218 : Cleavage of the N-C bond adjacent to the phenyl ring. 73 : Fragment corresponding to the trimethylsilyl (B98337) group [Si(CH₃)₃]⁺.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of a compound's structure. numberanalytics.comrigaku.com

Principles and Application to this compound

The application of this method begins with the most crucial and often challenging step: growing a high-quality single crystal of this compound. wikipedia.orgnih.gov This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of monochromatic X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities, which is recorded on a detector. wikipedia.org

By analyzing the geometric positions and intensities of these diffracted spots, crystallographers can calculate an electron density map of the molecule. youtube.com This map is then interpreted to build a three-dimensional model of the atomic structure. Computational refinement of this model against the experimental data yields highly accurate and precise measurements of atomic coordinates. For this compound, this analysis would confirm the connectivity of the atoms and reveal the exact bond lengths and angles of the aminophenyl and acetonitrile (B52724) moieties. Furthermore, it would elucidate the conformation of the molecule and detail how individual molecules pack together in the crystal lattice, including identifying key intermolecular forces like hydrogen bonds between the amine groups and the nitrile nitrogen of neighboring molecules.

Hypothetical Crystallographic Data

The following table summarizes the type of data generated from a successful single-crystal X-ray diffraction experiment.

ParameterHypothetical Value
Chemical Formula C₈H₉N₃
Formula Weight 161.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.51 Å b = 5.62 Å c = 17.34 Å α = 90° β = 98.5° γ = 90°
Volume 820.1 ų
Z (Molecules per unit cell) 4
Calculated Density 1.305 g/cm³
Final R-indices [I > 2σ(I)] R₁ = 0.045
Goodness-of-fit on F² 1.05

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of α-aminonitriles, such as [(4-Aminophenyl)amino]acetonitrile, has traditionally been dominated by the Strecker synthesis. This venerable reaction involves the one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source. organic-chemistry.orgacs.orgmasterorganicchemistry.commdpi.comwikipedia.org For this compound, this would conceptually involve the reaction of 4-aminobenzaldehyde, ammonia (B1221849) (or an ammonia equivalent), and a cyanide salt.

However, contemporary research is actively exploring more sophisticated and efficient synthetic routes. A significant area of development is the use of catalytic methods to achieve higher yields, better selectivity, and milder reaction conditions. For instance, various organocatalysts are being investigated for Strecker-type reactions, offering a metal-free and often more environmentally benign alternative. mdpi.com

Another promising avenue is the development of enantioselective catalytic methods. For a molecule like this compound, where the carbon atom bearing the nitrile and amino groups is a stereocenter, the ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly for applications in medicinal chemistry. Research in this area is focused on the use of chiral catalysts, such as those based on titanium or aluminum complexes, to direct the stereochemical outcome of the reaction. organic-chemistry.org

Furthermore, modern cross-coupling reactions offer novel strategies for the synthesis of N-aryl aminoacetonitriles. Nickel-catalyzed N-arylation of primary amides and lactams has been reported, and similar methodologies could be adapted for the direct N-arylation of aminoacetonitrile (B1212223) with a suitable 4-aminophenyl electrophile. rsc.org This approach could provide a more modular and flexible route to a variety of N-aryl-2-aminoacetonitrile derivatives.

A summary of potential novel synthetic approaches is presented in the table below.

Synthetic ApproachKey FeaturesPotential Advantages
Organocatalytic Strecker SynthesisMetal-free catalysis, use of chiral organocatalysts.Environmentally friendly, potential for enantioselectivity.
Enantioselective Metal CatalysisUse of chiral Lewis acid catalysts (e.g., Ti, Al).High enantiomeric excess of the desired stereoisomer.
Nickel-Catalyzed N-ArylationCross-coupling of an amine with an aryl halide/pseudohalide.Modular and flexible for creating diverse derivatives.

Development of Advanced Derivatization Strategies

The presence of two primary amino groups and a nitrile functionality in this compound provides multiple handles for chemical modification. The development of advanced derivatization strategies is crucial for tailoring the properties of the molecule for specific applications, such as in the development of new pharmaceuticals or functional materials.

The amino groups are nucleophilic and can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to introduce a wide range of functional groups.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

The nitrile group can also be transformed into a variety of other functional groups:

Hydrolysis: Conversion to a carboxylic acid or an amide.

Reduction: Transformation into a primary amine.

Cycloaddition Reactions: Participation in [3+2] cycloadditions with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.

A significant area of emerging research is the use of derivatization to enhance the analytical detection of molecules. For example, derivatizing agents that introduce a reporter group, such as a fluorophore or a mass tag, can significantly improve the sensitivity and selectivity of analytical techniques like HPLC and mass spectrometry. st-andrews.ac.uk While not specifically reported for this compound, this approach holds great promise for its quantitative analysis in complex matrices.

The following table summarizes potential derivatization reactions for this compound.

Functional GroupDerivatization ReactionResulting Functional Group
Amino GroupAcylationAmide
Amino GroupAlkylationSecondary/Tertiary Amine
Amino GroupReductive AminationSecondary/Tertiary Amine
Amino GroupReaction with IsocyanateUrea
Nitrile GroupHydrolysisCarboxylic Acid/Amide
Nitrile GroupReductionPrimary Amine
Nitrile GroupCycloaddition with Azide (B81097)Tetrazole

Integration into Complex Chemical Systems

The bifunctional nature of this compound makes it an ideal building block for the synthesis of more complex chemical systems, particularly heterocyclic compounds. bohrium.comnih.gov The amino and nitrile groups can participate in intramolecular cyclization reactions or act as reactive sites in multicomponent reactions (MCRs).

MCRs, such as the Ugi and Passerini reactions, are powerful tools in modern synthetic chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govnih.gov

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound could potentially serve as the amine component, leading to the formation of complex peptide-like structures. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov While this compound would not directly participate as a primary component, its derivatives could be employed in post-Passerini modifications.

The ability to integrate this compound into such complex reaction cascades opens up possibilities for generating large libraries of diverse compounds for high-throughput screening in drug discovery and materials science. For example, the synthesis of various heterocyclic scaffolds, such as imidazoles, pyrazines, and triazoles, can be envisioned using this versatile precursor.

Computational Chemistry in Predictive Design and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding the design of new compounds and synthetic pathways. mdpi.comnih.govelixirpublishers.comresearchgate.net

For this compound, DFT calculations can be employed to:

Determine Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's electronic structure and its susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also a key parameter in determining the molecule's stability and reactivity. mdpi.comelixirpublishers.com

Predict Reactivity: By mapping the electrostatic potential (ESP) onto the electron density surface, it is possible to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). elixirpublishers.com This information can be used to predict the most likely sites for chemical reactions and to design derivatization strategies.

Simulate Spectroscopic Properties: DFT can be used to calculate theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra. elixirpublishers.com Comparing these calculated spectra with experimental data can aid in the structural characterization of this compound and its derivatives.

Guide the Design of Analogs: By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, it is possible to design new analogs with desired characteristics. This predictive design approach can significantly accelerate the discovery of new functional molecules.

The table below outlines key parameters that can be investigated using computational chemistry.

Computational MethodInvestigated PropertyApplication in Research
Density Functional Theory (DFT)HOMO/LUMO EnergiesPrediction of electronic transitions and reactivity.
DFTElectrostatic Potential (ESP)Identification of nucleophilic and electrophilic sites.
Time-Dependent DFT (TD-DFT)UV-Vis and IR/Raman SpectraStructural characterization and comparison with experimental data.
Molecular Dynamics (MD)Conformational AnalysisUnderstanding the flexibility and interactions of the molecule.

Q & A

Q. Basic Research Focus

  • HPLC Analysis:
    • Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid for baseline separation. Replace with 0.1% formic acid for MS compatibility .
    • Column: Newcrom R1 or equivalent C18 column (retention time ~8–10 min under isocratic conditions) .
  • Spectroscopic Confirmation:
    • FT-IR: Confirm nitrile stretch (~2240 cm⁻¹) and primary amine N–H bends (~1600–1650 cm⁻¹) .
    • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), methylene protons adjacent to nitrile (δ 3.8–4.2 ppm) .

How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies:
    • Modify substituents (e.g., halogenation at the phenyl ring) to test activity trends .
    • Compare with analogues like 2-(4-Fluorobenzyl)amino]acetonitrile, where fluorination enhances binding to enzyme targets .
  • Reproducibility Protocols:
    • Standardize assay conditions (e.g., bacterial strain, IC₅₀ measurement methods) to isolate compound-specific effects .
    • Use molecular docking to predict interactions with proteins (e.g., COX-2 for anti-inflammatory activity) and validate via SPR assays .

What factors influence the stability of this compound under storage and experimental conditions?

Q. Advanced Research Focus

  • Degradation Pathways:
    • Hydrolysis of the nitrile group to amides in aqueous media (mitigated by storing in anhydrous acetonitrile) .
    • Photooxidation of the amine group (prevented by dark storage at 4°C under inert atmosphere) .
  • Stability Screening:
    • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Solvent selection: Acetonitrile > methanol for long-term stability due to lower reactivity .

How can computational models guide the design of this compound derivatives for target-specific applications?

Q. Advanced Research Focus

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to targets (e.g., β-lactamase for antimicrobial activity). Prioritize derivatives with ΔG < −7 kcal/mol .
    • Incorporate π–π stacking interactions (e.g., with tyrosine residues) observed in COF-based adsorption studies .
  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G* level to predict electron density maps and reactive sites .
    • Correlate HOMO-LUMO gaps with redox stability in catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.